REACTION_CXSMILES
|
[CH:1]12[CH2:11][CH:7]([C:8](=O)[CH2:9]1)[CH:6]1[CH:2]2[CH2:3][CH2:4][CH2:5]1.[NH3:12].[H][H]>CO.[Ni]>[CH2:3]1[CH:2]2[CH:6]([CH:7]3[CH2:11][CH:1]2[CH2:9][CH:8]3[NH2:12])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
C12C3CCCC3C(C(C1)=O)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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hydrogenated in an autoclave at 90° C.
|
Type
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FILTRATION
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Details
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The catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
EXTRACTION
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Details
|
extracted 2-3 times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Bp6-7mm 86-88° C.
|
Name
|
|
Type
|
|
Smiles
|
C1CCC2C3C(CC(C12)C3)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |